molecular formula C8H8ClN3O3 B11784427 6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride

6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride

Katalognummer: B11784427
Molekulargewicht: 229.62 g/mol
InChI-Schlüssel: XNDGZFUMJWOFOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride is a complex organic compound that features both pyridine and oxadiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-hydroxypyridine with a suitable oxadiazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

Wissenschaftliche Forschungsanwendungen

6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride is unique due to its combination of the oxadiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H8ClN3O3

Molekulargewicht

229.62 g/mol

IUPAC-Name

6-[5-(hydroxymethyl)-1,2,4-oxadiazol-3-yl]pyridin-3-ol;hydrochloride

InChI

InChI=1S/C8H7N3O3.ClH/c12-4-7-10-8(11-14-7)6-2-1-5(13)3-9-6;/h1-3,12-13H,4H2;1H

InChI-Schlüssel

XNDGZFUMJWOFOX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1O)C2=NOC(=N2)CO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.